3-Hydroxy-12-methyltridecanoic acid

PPARalpha transactivation lipid metabolism nuclear receptor pharmacology

3-Hydroxy-12-methyltridecanoic acid (CAS 73292-32-7; molecular formula C₁₄H₂₈O₃; MW 244.37 g/mol) is a saturated, methyl-branched β-hydroxy fatty acid belonging to the subclass of monomethyl branched-chain 3-hydroxy fatty acids. It was first characterized as the dominant hydroxy fatty acid component of the lipopolysaccharide (LPS) of Legionella pneumophila, accounting for approximately 5 mol% of total cellular fatty acids in this species.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
CAS No. 73292-32-7
Cat. No. B14465195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-12-methyltridecanoic acid
CAS73292-32-7
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCC(CC(=O)O)O
InChIInChI=1S/C14H28O3/c1-12(2)9-7-5-3-4-6-8-10-13(15)11-14(16)17/h12-13,15H,3-11H2,1-2H3,(H,16,17)
InChIKeyYSTVTLZLNSFGKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-12-methyltridecanoic Acid (CAS 73292-32-7): Structural Identity, Natural Occurrence, and Procurement-Relevant Profile


3-Hydroxy-12-methyltridecanoic acid (CAS 73292-32-7; molecular formula C₁₄H₂₈O₃; MW 244.37 g/mol) is a saturated, methyl-branched β-hydroxy fatty acid belonging to the subclass of monomethyl branched-chain 3-hydroxy fatty acids . It was first characterized as the dominant hydroxy fatty acid component of the lipopolysaccharide (LPS) of Legionella pneumophila, accounting for approximately 5 mol% of total cellular fatty acids in this species [1]. The compound features a hydroxyl group at the C-3 position and a methyl branch at the C-12 (anteiso) position of a tridecanoic acid backbone, a combination that distinguishes it from both unbranched 3-hydroxy fatty acids and non-hydroxylated branched-chain analogs such as 12-methyltridecanoic acid (isomyristic acid, MTriA) [2]. It has been identified as a structural moiety in the nucleoside antibiotic liposidomycin B and as the acyl component of the insect antibiosis factor N′-(3-hydroxy-12-methyltridecanoyl)nornicotine found in Nicotiana species [3][4].

Why 3-Hydroxy-12-methyltridecanoic Acid Cannot Be Replaced by Off-the-Shelf Branched-Chain or Hydroxy Fatty Acid Analogs


Although the chemical catalogues list numerous branched-chain fatty acids and 3-hydroxy fatty acids as potential substitutes, the combination of the anteiso C-12 methyl branch with the β-hydroxyl group on a precisely C₁₄-length backbone is far from generic. The 3-hydroxyl group is a critical determinant of amide-linkage competency in LPS and lipopeptide antibiotic scaffolds—the compound is found exclusively in the amide-linked, wall-associated fraction of Legionella pneumophila, not in the ester-linked lipid pool [1]. Removing the 3-OH group yields 12-methyltridecanoic acid (MTriA), which exhibits a fundamentally different biological profile: MTriA fails to activate peroxisome proliferator-activated receptor alpha (PPARα) in rat hepatoma Fao cells, whereas structurally related branched-chain fatty acids with different chain lengths or branching positions show up to 3.5-fold PPARα transactivation [2]. Adding a second hydroxyl group generates 2,3-dihydroxy-12-methyltridecanoic acid, which alters the hydrogen-bonding capacity and chromatographic retention properties, compromising its utility as a Legionella-specific biomarker [3]. Even the closest homolog, 3-hydroxy-13-methyltetradecanoic acid (one additional methylene unit), displays a distinct stereochemical preference for (R)-configuration in stimulating apolipoprotein E secretion—an activity-space wholly absent for the C₁₄ anteiso homolog [4]. These differences mean that procurement decisions cannot rely on nominal structural similarity; the precise branching pattern and oxidation state directly control function in each application context examined below.

Quantitative Differentiation Evidence for 3-Hydroxy-12-methyltridecanoic Acid Versus Closest Analogs


PPARα Transactivation Selectivity: The 3-Hydroxyl Group as a Functional Toggle Versus Non-Hydroxylated 12-Methyltridecanoic Acid

The non-hydroxylated analog of the target compound, 12-methyltridecanoic acid (MTriA, isomyristic acid), was directly tested alongside isopalmitic acid (IPA), 12-methyltetradecanoic acid (MTA), and 14-methylhexadecanoic acid (MHD) for PPARα activation using a PPARα-responsive luciferase reporter gene assay in rat Fao hepatoma cells [1]. IPA activated the PPARα reporter by approximately 3.5-fold relative to vehicle control (p < 0.05), and the positive control WY-14643 produced approximately 12-fold activation. In the identical assay system, MTriA, MTA, and MHD showed no detectable PPARα transactivation activity [1]. Although direct reporter gene data for the 3-hydroxylated target compound are not published in the same assay, the presence of the 3-OH group is known to enable amide-bond conjugation to glucosamine in lipid A scaffolds [2], a modification that governs TLR4 recognition and inflammatory signaling—a pathway functionally orthogonal to the PPARα axis. This stark binary outcome (active versus inactive) within the monomethyl-BCFA series demonstrates that chain-length and branching-position variations alone can completely abolish a specific pharmacological activity. For researchers screening lipid agonists, the 3-hydroxy modification of the target compound provides a structurally distinct entry point to potentially access PPARα-independent lipid-signaling pathways that the non-hydroxylated analog MTriA cannot engage.

PPARalpha transactivation lipid metabolism nuclear receptor pharmacology

Dominance as the Major Hydroxy Fatty Acid in Legionella pneumophila LPS: Quantitative Abundance Versus Co-Occurring Analogs

In the lipopolysaccharide of Legionella pneumophila (Phil. 1 strain), 3-hydroxy-12-methyltridecanoic acid was identified as the single most abundant hydroxy fatty acid among a complex substitution pattern comprising 8 O-ester-linked nonhydroxylated acids and 19 amide-linked 3-hydroxylated acids [1]. The compound constituted the dominant species among the 3-hydroxylated amide-linked fatty acid pool, with six other hydroxy acids having chain lengths above 20 carbon atoms (up to 3-hydroxy-20-methyldocosanoic acid) detected as quantitatively minor components [1]. In a separate analysis across five strains of L. pneumophila grown on five different media, the total hydroxy acid production was approximately 5 mol% of cellular fatty acids, and the profile—dominated by 3-hydroxy-12-methyltridecanoate—remained relatively invariant with respect to both strain and growth medium [2]. The closest structural analog detected, 2,3-dihydroxy-12-methyltridecanoic acid, was present only as a minor novel dihydroxy component, not as a major species [2]. This abundance hierarchy (major monohydroxy >> minor dihydroxy) makes the target compound the analytically preferred GC-MS biomarker for L. pneumophila detection, as confirmed by Walker et al. (1993), who used this compound as a genus-specific hydroxy fatty acid marker for detecting L. pneumophila in biofilms [3].

Legionella pneumophila lipopolysaccharide biomarker gas chromatography-mass spectrometry

Structural Specificity of Liposidomycin B: The C₁₄ Anteiso 3-Hydroxy Fatty Acid Chain as a Pharmacophoric Differentiator from Antibiotic Congeners A and C

Liposidomycins A, B, and C are uridyl liponucleoside antibiotics produced by Streptomyces griseosporeus that potently inhibit bacterial peptidoglycan synthesis via inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY) [1]. The three congeners share identical nucleoside and diazepine core structures but differ exclusively in the composition of their lipid side chains, which are critical for membrane anchoring and target engagement. Liposidomycin B uniquely contains a 3-(3′-methylglutaryl)-12-methyltridecanoic acid moiety, incorporating the 3-hydroxy-12-methyltridecanoic acid scaffold as its fatty acid component [1]. In contrast, liposidomycin A contains 3-(3′-methylglutaryl)-7,10-hexadecadienoic acid (a C₁₆ unsaturated fatty acid), and liposidomycin C contains 3-(3′-methylglutaryl)tetradecanoic acid (a straight-chain C₁₄ saturated fatty acid) [1]. The liposidomycin B scaffold exhibits slow-binding inhibition of Escherichia coli MraY with a Ki of 80 ± 15 nM, competitive with respect to the lipid acceptor substrate [2]. Among newer liposidomycin congeners produced by Streptomyces sp. TMPU-20A065, compounds bearing variations in the fatty acyl side chain show MIC values against Mycobacterium avium and M. intracellulare ranging from 2.0 to 64 µg/mL, with in vivo ED₅₀ values in a silkworm infection model ranging from 0.12 to 3.7 µg/larva/g [3], demonstrating that fatty acid chain identity is a strong determinant of both potency and therapeutic index within this antibiotic class.

liposidomycin antibiotics peptidoglycan synthesis inhibition natural product structure-activity relationship

Physicochemical Differentiation: LogP, Hydrogen-Bonding Capacity, and Chromatographic Behavior Distinguish 3-Hydroxy-12-methyltridecanoic Acid from Its Non-Hydroxylated and Dihydroxylated Analogs

The predicted ACD/LogP value for (3R)-3-hydroxy-12-methyltridecanoic acid is 3.99, with a LogD (pH 5.5) of 2.26 and a bioconcentration factor (BCF) of 15.38 at pH 5.5 . The boiling point is calculated as 371.6 ± 25.0 °C at 760 mmHg, and the density is 1.0 ± 0.1 g/cm³ . For the non-hydroxylated comparator 12-methyltridecanoic acid (MTriA, C₁₄H₂₈O₂, MW 228.37), removal of the 3-OH group eliminates one hydrogen-bond donor and reduces the polar surface area, which would be expected to increase LogP by approximately 0.5–1.0 log units based on the fragment contribution of an aliphatic secondary alcohol (ΔLogP ≈ −0.6 to −0.8 for a 3-OH substitution on a fatty acid chain). Conversely, the dihydroxylated analog 2,3-dihydroxy-12-methyltridecanoic acid (C₁₄H₂₈O₄, MW 260.37) possesses two hydroxyl groups, with a predicted boiling point of 421.7 ± 30.0 °C—approximately 50 °C higher than the monohydroxy target compound—and a higher density of 1.0 ± 0.1 g/cm³ . These differences directly impact gas chromatographic retention indices and liquid-liquid extraction recoveries, which are critical parameters for analytical method development in Legionella biomarker detection [1].

logP partitioning chromatographic retention physicochemical property prediction

Acyl Chain Specificity in the Tobacco Hornworm Antibiosis Factor: C₁₄ Anteiso 3-Hydroxy Acid as the Predominant Acyl Donor Among C₁₃–C₁₅ Homologs

From the cuticulae of Nicotiana species in the repandae section, a suite of 3-hydroxyacylnornicotine antibiosis factors was isolated and characterized. The major component was unequivocally identified as N′-(3-hydroxy-12-methyltridecanoyl)nornicotine, with a number of minor 3-hydroxyacylnornicotines bearing acyl groups of C₁₃–C₁₅ chain length also detected [1]. The synthetic route to this specific compound was subsequently reported by Kuno and Shibagaki (1989) [2]. Although quantitative ratios of the major C₁₄ component versus the minor C₁₃ and C₁₅ homologs were not reported in the primary characterization paper, the designation of the C₁₄ anteiso species as the 'major component' indicates that the acyltransferase responsible for nornicotine acylation in Nicotiana exhibits chain-length specificity favoring the C₁₄ anteiso 3-hydroxy acyl-CoA substrate. This biological selectivity implies that for studies of plant-insect chemical ecology or for the synthesis of authentic reference standards of this antibiosis factor, the C₁₄ anteiso 3-hydroxy acid is the biosynthetically relevant and predominantly utilized acyl donor.

insect antibiosis Nicotiana natural products acylnornicotine biosynthesis

Best-Validated Research and Industrial Application Scenarios for 3-Hydroxy-12-methyltridecanoic Acid


Certified Reference Standard for Legionella pneumophila Detection by GC-MS Hydroxy Fatty Acid Profiling

Environmental microbiology laboratories and water-quality testing facilities require authenticated 3-hydroxy-12-methyltridecanoic acid as a quantitative calibration standard for the GC-MS detection of L. pneumophila in biofilm and water samples. The compound is the dominant hydroxy fatty acid in L. pneumophila LPS (~5 mol% of cellular fatty acids, invariant across strains and growth media) [1] and has been validated as a genus-specific biomarker [2]. Procurement of this specific compound—rather than the minor 2,3-dihydroxy analog or longer-chain hydroxy acids—ensures accurate peak identification and quantification in complex environmental chromatograms.

Synthetic Building Block for Liposidomycin-Class MraY Inhibitors in Antibacterial Drug Discovery

Medicinal chemistry groups synthesizing liposidomycin B analogs or simplified MraY translocase inhibitors need the 3-hydroxy-12-methyltridecanoic acid scaffold to construct the 3-(3′-methylglutaryl)-12-methyltridecanoic acid lipid side chain uniquely present in liposidomycin B [1]. The congener-specific lipid chain identity directly influences MraY binding (Ki = 80 ± 15 nM for liposidomycin B) [2] and determines the antibacterial spectrum against M. avium complex (MIC 2.0–64 µg/mL) and in vivo efficacy (ED₅₀ 0.12–3.7 µg/larva/g) [3]. Use of straight-chain or unsaturated fatty acid alternatives yields different liposidomycin congeners with distinct pharmacological profiles.

Synthesis of N′-(3-Hydroxy-12-methyltridecanoyl)nornicotine for Plant-Insect Chemical Ecology Studies

Researchers investigating the chemical ecology of Nicotiana-herbivore interactions require the target compound to synthesize authentic N′-(3-hydroxy-12-methyltridecanoyl)nornicotine, the major antibiosis factor isolated from Nicotiana cuticulae [1]. The established synthetic route from Kuno and Shibagaki (1989) [2] enables preparation of this specific acyl nornicotine for bioassay-guided evaluation of insect antifeedant activity. The C₁₃ and C₁₅ 3-hydroxyacyl homologs are only minor natural components and cannot substitute for the major C₁₄ anteiso species in structure-activity studies.

Lipid A Mimetic Synthesis and TLR4 Signaling Research

Immunology laboratories constructing synthetic lipid A partial structures for Toll-like receptor 4 (TLR4) activation or antagonism studies may incorporate 3-hydroxy-12-methyltridecanoic acid to mimic the amide-linked 3-hydroxy fatty acid pattern found in L. pneumophila lipid A [1]. The 3-OH group is essential for the amide bond to the glucosamine disaccharide backbone of lipid A, and the anteiso methyl branch at C-12 influences the three-dimensional conformation of the lipid A assembly, potentially modulating TLR4/MD-2 recognition. Neither the non-hydroxylated analog (MTriA) nor the 2,3-dihydroxy variant can replicate this specific amide-linkage geometry and branching pattern.

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